![molecular formula C14H26N2O3 B13237541 5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B13237541.png)
5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
The synthesis of 5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid can involve several synthetic routes. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Analyse Des Réactions Chimiques
5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boronic acids and their esters, which are highly considered for the design of new drugs and drug delivery devices . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, piperidine derivatives are explored for their potential pharmacological activities, including their use in designing drugs . The compound’s unique structure allows it to interact with various biological targets, making it valuable in drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid involves its interaction with specific molecular targets. The piperidine ring plays a crucial role in its activity, as it can interact with receptors and enzymes in the body. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid can be compared with other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones. These compounds share the piperidine ring structure but differ in their substituents and functional groups . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H26N2O3 |
|---|---|
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
5-methyl-3-[(piperidine-2-carbonylamino)methyl]hexanoic acid |
InChI |
InChI=1S/C14H26N2O3/c1-10(2)7-11(8-13(17)18)9-16-14(19)12-5-3-4-6-15-12/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18) |
Clé InChI |
YIBJJADESILGNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(=O)O)CNC(=O)C1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


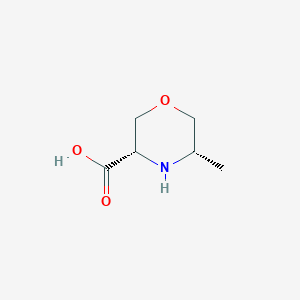
![3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13237471.png)
![4-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13237478.png)


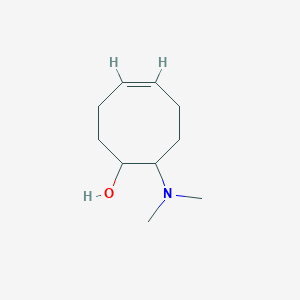
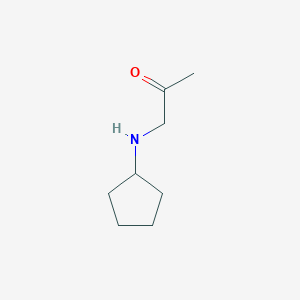

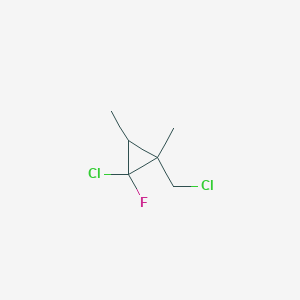
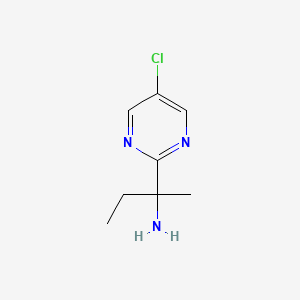
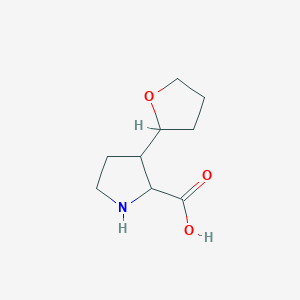

![[(2-Methylpropyl)sulfamoyl]amine](/img/structure/B13237533.png)
![Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate](/img/structure/B13237536.png)
